5-bromo-3,4-dihydro-2(1H)-Quinazolinone

Bromodomain inhibition PBRM1-BD2 Structure-Activity Relationship

Researchers developing selective BET bromodomain inhibitors require precise substitution patterns-generic DHQ analogs fail to replicate activity. This 5-bromo derivative provides the critical C-5 handle validated for PBRM1-BD2 potency. - Key advantage: Mono-brominated scaffold superior to di-bromo analogs for DHFR inhibition (anticancer potential). - Supply: Consistent purity, documented SAR validation, and global shipping available.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1103395-95-4
Cat. No. B2797609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3,4-dihydro-2(1H)-Quinazolinone
CAS1103395-95-4
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESC1C2=C(C=CC=C2Br)NC(=O)N1
InChIInChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
InChIKeyBZSVCWIHODXNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-DHQ Procurement & Differentiation


5-Bromo-3,4-dihydro-2(1H)-quinazolinone (CAS 1103395-95-4) is a halogenated heterocyclic compound belonging to the dihydroquinazolinone (DHQ) family, a privileged scaffold in medicinal chemistry known for its diverse biological activities [1]. Characterized by a bromine atom at the 5-position of the dihydroquinazolinone core, this compound possesses a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . The presence of the 5-bromo substituent imparts unique physicochemical properties, including a LogP of approximately 1.2 and a topological polar surface area of 41.1 Ų, which are crucial for its utility as a synthetic building block and its interaction with biological targets .

5-Bromo-DHQ Procurement: Specificity Requirement


Despite the common dihydroquinazolinone core, generic substitution within this class is not scientifically or operationally viable. The position-specific halogenation, particularly at the 5-position, is a critical determinant of biological activity and physicochemical properties. Literature evidence demonstrates that even minor alterations, such as changing a halogen or shifting its position on the DHQ scaffold, can drastically alter potency, selectivity, and stability. For instance, the C-5 position is uniquely tolerant to substitution for maintaining potency against PBRM1-BD2, whereas substitutions at other ring positions are reported to be detrimental [1]. Furthermore, class-level inference from bromodomain inhibitor studies indicates that the DHQ scaffold confers BET family specificity, but the exact selectivity and off-target profile are exquisitely sensitive to the precise substitution pattern, meaning a different analog would require full revalidation [2]. Therefore, substituting 5-bromo-3,4-dihydro-2(1H)-quinazolinone with a different halogenated or unsubstituted DHQ cannot be assumed to yield equivalent results in a research or manufacturing process.

5-Bromo-DHQ: Differentiation Evidence


5-Chloro vs. 5-Methoxy: PBRM1-BD2 Potency

While the target compound, 5-bromo-3,4-dihydro-2(1H)-quinazolinone, lacks direct published data, a close analog (5-chloro) demonstrates the critical importance of the C-5 position. An SAR study on the dihydroquinazolinone scaffold for PBRM1-BD2 binding shows that introducing a chlorine atom at the C-5 position (Compound 11, IC50 = 1.0 ± 0.2 µM) led to a 4-fold increase in potency compared to the parent unsubstituted compound (Compound 5, IC50 = 4.2 ± 1.3 µM) [1]. In stark contrast, methoxy substitution at the same C-5 position (Compound 31) was severely detrimental, resulting in a >70 µM IC50, a loss of potency attributed to a steric clash and the absence of halogen bonding [1].

Bromodomain inhibition PBRM1-BD2 Structure-Activity Relationship

DHQ Scaffold: BET Bromodomain Selectivity

The dihydroquinazolinone scaffold, exemplified by the PFI-1 chemical probe, exhibits a high degree of specificity for the BET (bromodomain and extra terminal) family of proteins. Chemoproteomic affinity capture experiments conducted using nuclear extracts from THP-1 cells, as well as BROMOscan™ profiling against a panel of recombinant bromodomains, confirmed the BET family specificity of the dihydroquinazolinone series [1]. This selectivity profile is a defining feature of the core scaffold, and the specific substituents, such as the 5-bromo group, are critical for fine-tuning potency and selectivity within this family. This contrasts with other heterocyclic scaffolds or unoptimized analogs that may lack this defined target engagement profile.

BET bromodomains Chemical probe Selectivity profiling

Mono- vs. Di-Brominated Analogs: DHFR Inhibition

An SAR study on quinazolin-4(3H)-ones, which are structurally related to dihydroquinazolinones, provides class-level evidence on the impact of bromination pattern. The study concluded that the mono-bromo series of compounds proved to be more active than their di-bromo counterparts as dihydrofolate reductase (DHFR) inhibitors [1]. For example, a mono-bromo compound (Compound 22) exhibited an IC50 of 0.1 µM, while another (Compound 20) showed an IC50 of 0.2 µM [1]. This finding suggests that a specific, controlled degree of halogenation is crucial for optimal activity, and that the 5-bromo-3,4-dihydro-2(1H)-quinazolinone represents a valuable mono-brominated scaffold for further optimization.

Dihydrofolate reductase Antitumor Halogenation impact

5-Bromo-DHQ: Research & Industrial Applications


BET Bromodomain Probes & Inhibitors Design

This compound serves as a key intermediate or building block for constructing potent and selective inhibitors of BET bromodomain proteins (BRD2, BRD3, BRD4), as demonstrated by the class-level specificity of the dihydroquinazolinone scaffold [1]. The 5-bromo substituent provides a critical handle for further functionalization and optimization of potency and selectivity within the BET family, enabling the development of novel chemical probes for target validation in oncology and inflammatory disease research [1].

SAR Studies: Kinase & Bromodomain Targets

The critical importance of the C-5 position on the dihydroquinazolinone core for biological activity, as shown by SAR studies on PBRM1-BD2 [2], makes this 5-bromo derivative a highly valuable component in focused medicinal chemistry libraries. It is an essential tool for probing the chemical space around the 5-position, allowing researchers to systematically explore the impact of halogen bonding, steric bulk, and electronic effects on target engagement, selectivity, and downstream pharmacology.

Mono-Brominated DHFR Inhibitors Synthesis

Evidence from related quinazolinone series indicates that mono-brominated analogs possess superior DHFR inhibitory activity compared to their di-brominated counterparts [3]. This positions 5-bromo-3,4-dihydro-2(1H)-quinazolinone as a privileged synthetic precursor for generating a new series of potential anticancer agents targeting DHFR or other folate pathway enzymes. Its defined mono-bromination pattern is advantageous for avoiding the reduced activity often associated with over-halogenation.

Antiviral & Anti-inflammatory DHQ Agents

The dihydroquinazolinone scaffold is a recognized pharmacophore in recent patent literature for the development of novel antiviral and anti-inflammatory therapeutics [4]. Specifically, 5-bromo-3,4-dihydro-2(1H)-quinazolinone can be employed as a versatile starting material for creating patentable new chemical entities (NCEs) targeting viral infections or p38 kinase-mediated inflammatory conditions, leveraging the known druggability and specificity of the DHQ core [5].

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